Methylaminothiourea;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylaminothiourea;hydrochloride is an organosulfur compound with the chemical formula C₂H₇N₃S·HCl. It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a methyl group. This compound is known for its diverse applications in organic synthesis and various biological activities.
Preparation Methods
Methylaminothiourea;hydrochloride can be synthesized through several methods. One common method involves the reaction of hydrazine hydrate or hydrazine sulfate with methyl hydrazine sulfate and alkali-metal salt thiocyanate or ammonium thiocyanate. This reaction can be carried out using either a solvent method or a solid-phase method. The hydrazine thiocyanate or methylhydrazine thiocyanate formed in the reaction is then heated to produce methylaminothiourea .
Chemical Reactions Analysis
Methylaminothiourea;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form amines or other reduced sulfur compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. .
Scientific Research Applications
Methylaminothiourea;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: It has been studied for its antibacterial, antioxidant, and anticancer properties.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory and antimalarial activities.
Industry: It is used in the production of dyes, elastomers, and photographic films
Mechanism of Action
The mechanism of action of methylaminothiourea;hydrochloride involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in substitution reactions. In biological systems, it may inhibit specific enzymes or interact with cellular components, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Methylaminothiourea;hydrochloride can be compared with other thiourea derivatives, such as:
Thiourea: The parent compound with a similar structure but without the methyl group.
Phenylthiourea: A derivative with a phenyl group instead of a methyl group.
Ethylthiourea: A derivative with an ethyl group instead of a methyl group. This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity
Properties
IUPAC Name |
methylaminothiourea;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N3S.ClH/c1-4-5-2(3)6;/h4H,1H3,(H3,3,5,6);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSDWXRTQSJHFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNNC(=S)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.